

Cyclacillin: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

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Compound of Interest

Compound Name: Cyclacillin

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Abstract

Cyclacillin is a semi-synthetic aminopenicillin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for the determination of its antibacterial activity and a representative pharmacokinetic study are presented, along with visualizations of its mechanism of action and experimental workflows to support researchers and drug development professionals.

Chemical Structure and Identity

Cyclacillin, chemically known as (2S,5R,6R)-6-[(1-aminocyclohexanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a derivative of 6-aminopenicillanic acid.^[1] Its structure features the characteristic β -lactam ring fused to a thiazolidine ring, with a side chain derived from 1-aminocyclohexanecarboxylic acid.

Chemical Formula: $C_{15}H_{23}N_3O_4S$ ^[1]

IUPAC Name: (2S,5R,6R)-6-[(1-aminocyclohexanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid^[1]

CAS Number: 3485-14-1[1]

Synonyms: Ciclacillin, Aminocyclohexylpenicillin[1]

Physicochemical Properties

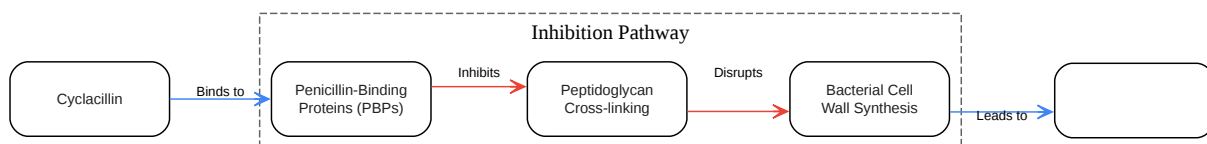
The physicochemical properties of **cyclacillin** are summarized in the table below. These properties influence its absorption, distribution, and formulation characteristics.

Property	Value	Reference
Molecular Weight	341.43 g/mol	
Melting Point	182-183 °C	
Solubility (Water)	Approximately 29 mg/mL at 38°C	
pKa ₁ (Carboxylic Acid)	2.68	
pKa ₂ (Amino Group)	7.50	
LogP	0.4 - 1.3	

Pharmacological Properties

Mechanism of Action

Like other penicillin antibiotics, **cyclacillin** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death.



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Caption: Mechanism of action of **cyclacillin**.

Antibacterial Spectrum

Cyclacillin is a broad-spectrum antibiotic, effective against a range of Gram-positive and Gram-negative bacteria. Its spectrum of activity is similar to that of ampicillin. It has demonstrated efficacy against pathogens such as *Streptococcus pneumoniae*, *Streptococcus pyogenes* (Group A β -hemolytic streptococci), *Haemophilus influenzae*, *Escherichia coli*, and *Proteus mirabilis*. Notably, **cyclacillin** is reported to be less susceptible to β -lactamases than ampicillin.

Pharmacokinetics

- Absorption: **Cyclacillin** is well-absorbed after oral administration, with reports indicating it is better absorbed than ampicillin.
- Distribution: Information on protein binding is limited but suggested to be less than 25%.
- Metabolism: Specific metabolic pathways are not extensively detailed in the available literature.
- Excretion: Like other penicillins, it is primarily excreted via the kidneys.

Clinical Applications

Cyclacillin has been used in the treatment of various bacterial infections, including:

- Respiratory Tract Infections: Tonsillitis, pharyngitis, bronchitis, and pneumonia.
- Otitis Media
- Skin and Soft Tissue Infections
- Urinary Tract Infections

Dosage regimens vary depending on the type and severity of the infection. For example, in the treatment of tonsillitis and pharyngitis in children, doses of 125 mg to 250 mg three times daily

have been used. For sinus infections in adults, a dosage of 500 mg every six hours has been reported.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the MIC of **cyclacillin** against a bacterial isolate.

Materials:

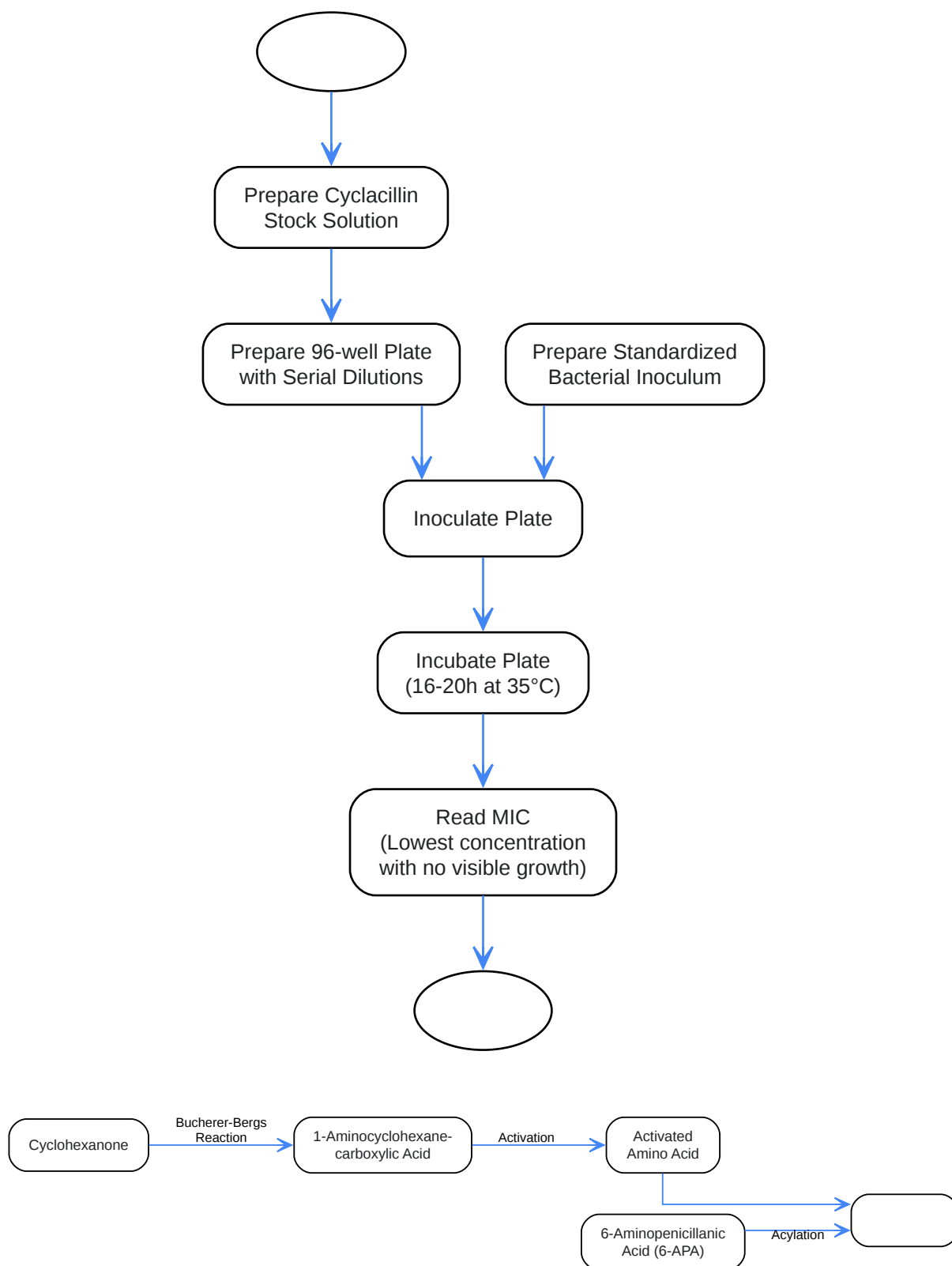
- **Cyclacillin** powder
- Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial culture in logarithmic growth phase
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

Procedure:

- Preparation of **Cyclacillin** Stock Solution: Prepare a stock solution of **cyclacillin** in a suitable solvent (e.g., sterile deionized water or buffer) at a concentration of 1280 $\mu\text{g/mL}$.
- Preparation of Microtiter Plates:
 - Add 100 μL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
 - Add 200 μL of the **cyclacillin** stock solution to well 1.
 - Perform serial two-fold dilutions by transferring 100 μL from well 1 to well 2, mixing, and then transferring 100 μL from well 2 to well 3, and so on, up to well 10. Discard 100 μL

from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

- Inoculum Preparation:
 - Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Add 100 μ L of the standardized bacterial inoculum to wells 1 through 11.
- Incubation: Incubate the plate at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of **cyclacillin** that completely inhibits visible bacterial growth.



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References

- 1. Tissue pharmacokinetics of amoxicillin. An experimental design in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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